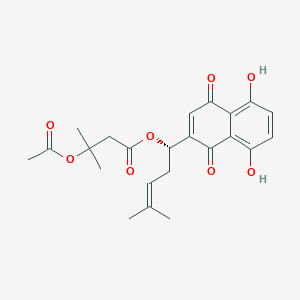

beta-acetoxyisovalerylshikonin

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction: : La bêta-acétoxyisovalérylshikonine peut être synthétisée par extraction à partir d'Arnebia euchroma en utilisant la chromatographie liquide haute performance (HPLC) préparative . Le composé est généralement isolé en utilisant une colonne C18 avec un mélange acétonitrile/méthanol comme phase mobile .

Méthodes de production industrielle: : La production industrielle de bêta-acétoxyisovalérylshikonine implique la culture d'Arnebia euchroma et les processus d'extraction et de purification qui s'ensuivent. Le composé est ensuite isolé en utilisant des techniques chromatographiques avancées pour garantir une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions: : La bêta-acétoxyisovalérylshikonine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courants: : Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium . Les réactions sont généralement effectuées à température et pH contrôlés pour garantir la formation du produit souhaité .

Principaux produits formés: : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la bêta-acétoxyisovalérylshikonine, qui peuvent être étudiés plus avant pour leurs propriétés pharmacologiques .

Applications de la recherche scientifique

La bêta-acétoxyisovalérylshikonine a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

La bêta-acétoxyisovalérylshikonine exerce ses effets en inhibant l'activité des pompes d'efflux de multirésistance aux médicaments (MDR) dans les cellules cancéreuses . Cette inhibition entraîne une accumulation accrue des agents chimiothérapeutiques à l'intérieur des cellules, ce qui augmente leurs effets cytotoxiques . Le composé cible les superfamilles de transporteurs ABC (ATP-binding cassette), y compris la P-glycoprotéine, la protéine associée à la multirésistance aux médicaments et la protéine de résistance au cancer du sein .

Applications De Recherche Scientifique

Cytotoxicity and Mechanisms of Action

Cytotoxic Effects

Research indicates that beta-acetoxyisovalerylshikonin exhibits potent cytotoxic effects against various cancer cell lines, including those that are resistant to conventional chemotherapy. In a study assessing its effects alongside standard chemotherapeutics like daunorubicin and cisplatin, this compound demonstrated enhanced cytotoxicity when used in combination therapy. The combination resulted in statistically significant improvements in cell viability reduction compared to treatments with chemotherapeutics alone .

Mechanisms of Action

The compound's mechanism involves the modulation of multidrug resistance (MDR) efflux pumps such as MDR1, BCRP, and MRP2. Studies show that this compound can inhibit these transporters, leading to increased intracellular accumulation of chemotherapeutic agents and enhanced apoptosis in resistant cancer cells . Specifically, it was observed that treatment with this compound resulted in a 4-fold increase in daunorubicin accumulation in resistant EPG85.257RDB cells, significantly sensitizing them to chemotherapy .

Table 1: Summary of Cytotoxicity Studies

Clinical Implications

The findings surrounding this compound suggest its potential application in clinical settings for treating MDR cancers. By acting as a chemosensitizer, it may enhance the efficacy of existing chemotherapeutic agents and reduce the required doses, potentially minimizing side effects associated with high-dose chemotherapy.

Mécanisme D'action

Beta-Acetoxyisovalerylshikonin exerts its effects by inhibiting the activity of multidrug resistance (MDR) efflux pumps in cancer cells . This inhibition leads to increased accumulation of chemotherapeutic agents within the cells, thereby enhancing their cytotoxic effects . The compound targets ATP-binding cassette (ABC) transporter superfamilies, including P-glycoprotein, multidrug resistance-associated protein, and breast cancer resistance protein .

Comparaison Avec Des Composés Similaires

Composés similaires: : Les composés similaires comprennent la shikonine, l'acétylshikonine et d'autres dérivés de la shikonine .

Unicité: : La bêta-acétoxyisovalérylshikonine est unique en raison de ses effets inhibiteurs spécifiques sur les pompes d'efflux de MDR, ce qui en fait un composé précieux dans la recherche sur le cancer . Sa capacité à améliorer l'efficacité des agents chimiothérapeutiques la distingue des autres dérivés de la shikonine .

Activité Biologique

Beta-acetoxyisovalerylshikonin is a naphthoquinone derivative derived from the plant Arnebia euchroma, known for its various biological activities, particularly in cancer treatment and antimicrobial applications. This article provides a comprehensive overview of its biological activity based on recent research findings.

This compound exhibits structural similarities to other shikonin derivatives, which are recognized for their potent anticancer properties. The compound primarily acts by inhibiting multidrug resistance (MDR) efflux pumps, thereby enhancing the efficacy of chemotherapeutic agents. Research indicates that this compound significantly blocks the activity of major efflux transporters such as BCRP (Breast Cancer Resistance Protein), MDR1, and MRP2, leading to increased intracellular accumulation of chemotherapeutics like daunorubicin and mitoxantrone .

Cytotoxicity Studies

Cell Lines Tested:

- MCF7 (breast cancer)

- EPG85.257RDB (drug-resistant variant)

- A2780RCIS (ovarian cancer)

Findings:

- This compound demonstrated significant cytotoxic effects against both parental and drug-resistant cell lines. The compound's IC50 values were calculated using the MTT assay, revealing a potent ability to induce cell death through apoptosis and necroptosis mechanisms .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 5.2 | Apoptosis induction |

| EPG85.257RDB | 3.8 | Enhanced drug accumulation |

| A2780RCIS | 4.5 | Inhibition of efflux pumps |

Effects on Drug Resistance

The compound's ability to sensitize resistant cancer cells to chemotherapy was highlighted in various studies. For instance, treatment with this compound resulted in a 3-fold increase in daunorubicin toxicity in EPG85.257RDB cells, demonstrating its potential as an adjuvant therapy in overcoming drug resistance .

Case Studies

- Combination Therapy with Daunorubicin:

- Impact on Cell Cycle Regulation:

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity against various pathogens, including Helicobacter pylori. This is particularly relevant given the increasing prevalence of antibiotic resistance. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays, demonstrating significant bactericidal effects under acidic conditions typical of gastric environments .

Propriétés

IUPAC Name |

[(1S)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O8/c1-12(2)6-9-18(30-19(28)11-23(4,5)31-13(3)24)14-10-17(27)20-15(25)7-8-16(26)21(20)22(14)29/h6-8,10,18,25-26H,9,11H2,1-5H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQSAGDWOHVQNFB-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219131 | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69091-17-4 | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069091174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-(acetyloxy)-3-methyl-, 1-(1,4-dihydro-5,8-dihydroxy-1,4-dioxo-2-naphthalenyl)-4-methyl-3-pentenyl ester, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.